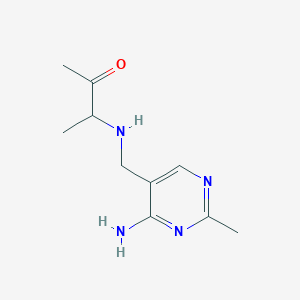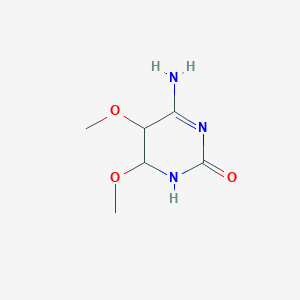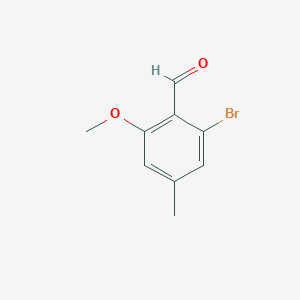
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with 2,2,2-trichloroethanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution Reactions: Products such as 2-(2-azido-4,5-dimethoxyphenyl)acetate or 2-(2-thiocyanato-4,5-dimethoxyphenyl)acetate.
Hydrolysis: 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid and 2,2,2-trichloroethanol.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a precursor for the development of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, but further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.
2,2,2-Trichloroethyl chloroformate: Shares the 2,2,2-trichloroethyl group but has different reactivity and applications.
Uniqueness
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to its combination of the 2,2,2-trichloroethyl ester and the 2-bromo-4,5-dimethoxyphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C12H12BrCl3O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H12BrCl3O4/c1-18-9-3-7(8(13)5-10(9)19-2)4-11(17)20-6-12(14,15)16/h3,5H,4,6H2,1-2H3 |
Clé InChI |
GLRKUJJAMNNTLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(=O)OCC(Cl)(Cl)Cl)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


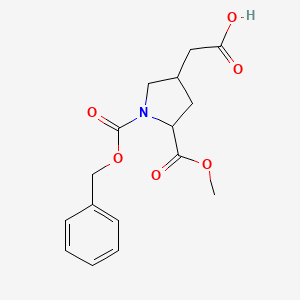
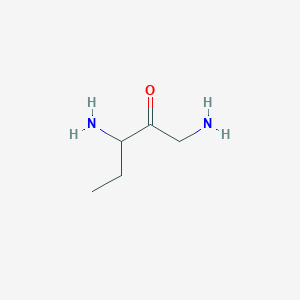
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
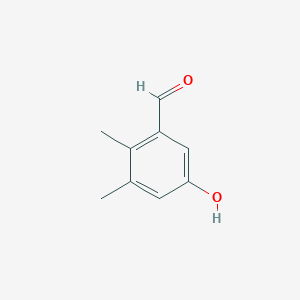
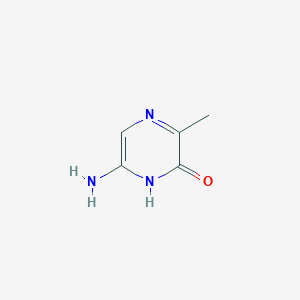
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
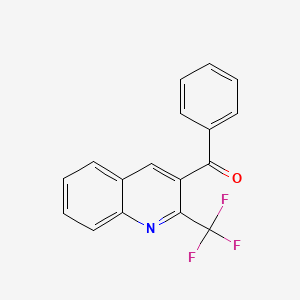
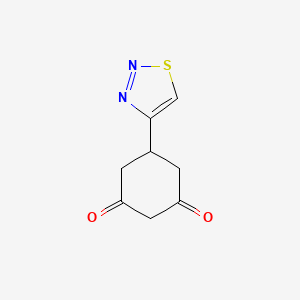
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
